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Compound of Interest

Compound Name: 2-(2-Nitrophenyl)acetaldehyde

CAS No.: 1969-73-9

Cat. No.: B179001

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-(2-nitrophenyl)acetaldehyde, a key intermediate in various synthetic pathways. Designed

for researchers, scientists, and drug development professionals, this document delves into the

predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering

insights into the structural elucidation of this bifunctional molecule. The guide emphasizes the

causality behind experimental choices and provides detailed protocols to ensure data integrity

and reproducibility.

Molecular Structure and Spectroscopic Significance
2-(2-Nitrophenyl)acetaldehyde (C₈H₇NO₃, Molar Mass: 165.15 g/mol ) possesses a unique

structure combining an aromatic nitro group and a reactive aldehyde functionality. This

combination makes spectroscopic analysis a powerful tool for its characterization. The ortho-

disubstituted aromatic ring, the electron-withdrawing nature of the nitro group, and the aliphatic

aldehyde chain each contribute distinct signatures in NMR and MS spectra, allowing for

unambiguous identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-
(2-nitrophenyl)acetaldehyde, both ¹H and ¹³C NMR provide critical information about the

electronic environment of each atom. The following sections detail the predicted spectra and

the rationale behind the assignments.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the

benzylic methylene protons, and the aldehydic proton. The electron-withdrawing nitro group

significantly deshields the aromatic protons, particularly those in the ortho and para positions

relative to it.

Table 1: Predicted ¹H NMR Data for 2-(2-Nitrophenyl)acetaldehyde (500 MHz, CDCl₃)

Proton Label
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-a 9.85 t ~2.5 1H

H-b 4.10 d ~2.5 2H

H-3 8.15 dd 8.0, 1.5 1H

H-4 7.70 td 7.5, 1.5 1H

H-5 7.55 td 8.0, 1.5 1H

H-6 7.45 dd 7.5, 1.5 1H

Note: These are predicted values. Actual experimental values may vary slightly.

Justification of Assignments:

H-a (Aldehydic Proton): The aldehydic proton is highly deshielded and is expected to

appear at a characteristic downfield shift of around 9.85 ppm. It will likely appear as a

triplet due to coupling with the two adjacent methylene protons (H-b).

H-b (Methylene Protons): These benzylic protons are adjacent to the aromatic ring and

the aldehyde group. Their chemical shift is predicted to be around 4.10 ppm. They will

appear as a doublet due to coupling with the aldehydic proton (H-a).

Aromatic Protons (H-3 to H-6): The aromatic region will display a complex pattern due to

the ortho-disubstitution. The nitro group's strong deshielding effect will shift these protons
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downfield. H-3, being ortho to the nitro group, is expected to be the most deshielded. The

remaining protons will appear in the range of 7.45-7.70 ppm with characteristic coupling

patterns (doublet of doublets and triplet of doublets).

Caption: Molecular structure with proton labeling.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms

in different chemical environments. The carbonyl carbon of the aldehyde will be the most

downfield signal.

Table 2: Predicted ¹³C NMR Data for 2-(2-Nitrophenyl)acetaldehyde (125 MHz, CDCl₃)

Carbon Label Predicted Chemical Shift (δ, ppm)

C-1 (C=O) 198.5

C-2 (CH₂) 45.0

C-Ar (C-NO₂) 149.0

C-Ar (C-CH₂CHO) 134.0

C-Ar 133.5

C-Ar 129.0

C-Ar 128.0

C-Ar 125.0

Note: These are predicted values. Actual experimental values may vary slightly.

Justification of Assignments:

Carbonyl Carbon (C-1): The aldehydic carbonyl carbon is highly deshielded and is

expected to resonate around 198.5 ppm.

Methylene Carbon (C-2): The benzylic carbon will appear in the aliphatic region, predicted

around 45.0 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon

bearing the nitro group (C-NO₂) will be significantly deshielded (around 149.0 ppm). The
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carbon attached to the acetaldehyde moiety will also be downfield. The remaining four

aromatic carbons will appear in the typical aromatic region of 125-135 ppm.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct fragmentation

pattern for 2-(2-nitrophenyl)acetaldehyde, providing valuable information for its identification

and structural confirmation.

Predicted Fragmentation Pathway
The molecular ion peak ([M]⁺˙) is expected at m/z = 165. Key fragmentation pathways include:

Loss of the aldehyde group (-CHO): A significant fragmentation would be the cleavage of

the C-C bond between the methylene group and the carbonyl group, leading to the loss of

a formyl radical (•CHO, 29 Da) and the formation of a stable benzyl cation derivative at

m/z 136.

Loss of the nitro group (-NO₂): Cleavage of the C-N bond can result in the loss of a nitro

radical (•NO₂, 46 Da), giving a fragment at m/z 119.

"Ortho Effect": The presence of the ortho-substituent can lead to characteristic

rearrangements. One possibility is the intramolecular hydrogen abstraction from the

methylene group by the nitro group, followed by the loss of a hydroxyl radical (•OH, 17

Da) to give a fragment at m/z 148.

[C₈H₇NO₃]⁺˙
m/z = 165

[C₇H₆NO₂]⁺
m/z = 136- •CHO

[C₈H₇O]⁺
m/z = 119

- •NO₂

[C₈H₆NO₂]⁺
m/z = 148

- •OH (ortho effect)

Click to download full resolution via product page

Caption: Predicted MS fragmentation pathway.
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Experimental Protocols
To ensure high-quality and reproducible data, the following experimental protocols are

recommended.

NMR Data Acquisition Workflow
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Sample Preparation

Data Acquisition (500 MHz Spectrometer)

Data Processing

Dissolve 5-10 mg of sample
in 0.6-0.7 mL of CDCl₃

Filter solution into a clean,
dry 5 mm NMR tube

Tune and shim the probe

Acquire ¹H NMR spectrum
(e.g., 16 scans, 2s relaxation delay)

Acquire ¹³C NMR spectrum
(e.g., 1024 scans, proton decoupled)

Apply Fourier Transform

Phase and baseline correct spectra

Reference spectra (TMS at 0 ppm)

Integrate ¹H spectrum and pick peaks
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To cite this document: BenchChem. [Spectroscopic Data of 2-(2-
Nitrophenyl)acetaldehyde: A Technical Guide for Researchers]. BenchChem, [2026].
[Online PDF]. Available at:
[https://www.benchchem.com/product/b179001/docs#spectroscopic-data-of-2-2-
nitrophenyl-acetaldehyde-a-technical-guide-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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